TSU-68 - 252916-29-3

TSU-68

Catalog Number: EVT-287343
CAS Number: 252916-29-3
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TSU-68 (TSU-68) is a synthetic small-molecule compound classified as a receptor tyrosine kinase inhibitor (TKI). [, , ] It is primarily recognized for its anti-angiogenic properties, meaning it inhibits the formation of new blood vessels. [, , , ] In scientific research, TSU-68 serves as a valuable tool for studying angiogenesis and its role in various biological processes, particularly tumor growth and metastasis. [, , , , , , , , , , , ]

Future Directions
  • Optimizing TSU-68-based therapies: Ongoing clinical trials are investigating the efficacy and safety of TSU-68 in combination with other anti-cancer drugs. [, , , , ] Further research is needed to optimize treatment regimens, identify optimal combinations, and personalize therapy based on patient-specific biomarkers.
  • Developing more selective FGFR inhibitors: While TSU-68 targets multiple receptor tyrosine kinases, future drug development efforts might focus on designing more selective FGFR inhibitors to minimize off-target effects and improve tolerability. []
  • Exploring new applications: TSU-68's potential in treating pulmonary diseases warrants further investigation. [] Research focusing on its efficacy and safety in preclinical and clinical models of airway hyperresponsiveness could lead to novel therapeutic strategies.
  • Investigating drug repurposing opportunities: Studies suggest that TSU-68 might hold potential as a therapeutic agent for COVID-19 treatment. [] Further research is needed to validate these findings and explore its potential use in other diseases.
  • Understanding the role of alternative splicing: Research indicates that alternative splicing events could impact TSU-68's efficacy and might contribute to the identification of potential biomarkers. [] Investigating the interplay between TSU-68 and alternative splicing in different disease models is crucial.
Synthesis Analysis

The synthesis typically begins with the formation of key intermediates through reactions involving indole derivatives, followed by specific modifications to enhance its pharmacological properties.

Molecular Structure Analysis

The molecular structure of Orantinib features a complex arrangement typical of multi-kinase inhibitors. The compound's core structure is based on an indole framework, which is modified to enhance its binding affinity to target kinases.

Molecular Data:

  • Chemical Formula: C₁₈H₁₉N₃O
  • Molecular Weight: Approximately 293.36 g/mol
  • Structural Features: The presence of functional groups that facilitate interactions with kinase domains, contributing to its inhibitory activity.
Chemical Reactions Analysis

Orantinib undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  • Nucleophilic substitutions that introduce functional groups necessary for biological activity.
  • Cyclization reactions that form the indole core structure.
  • Oxidation and reduction processes that modify substituents on the indole ring to enhance solubility and bioavailability.

These reactions are carefully controlled to prevent degradation and ensure that the desired pharmacological properties are retained.

Mechanism of Action

Orantinib acts primarily by inhibiting multiple receptor tyrosine kinases involved in tumor proliferation and angiogenesis. By blocking these pathways, it effectively reduces tumor growth and metastasis.

Mechanism Details:

  1. Inhibition of Kinase Activity: Orantinib binds to the ATP-binding site of receptor tyrosine kinases, preventing phosphorylation and subsequent activation of downstream signaling pathways.
  2. Induction of Apoptosis: The inhibition leads to programmed cell death in cancer cells.
  3. Reduction of Angiogenesis: By disrupting signaling pathways essential for blood vessel formation, Orantinib limits nutrient supply to tumors.
Physical and Chemical Properties Analysis

Orantinib exhibits several notable physical and chemical properties:

These properties are crucial for formulation development and determining the appropriate delivery methods for therapeutic use.

Applications

Orantinib has been primarily studied for its potential in treating various cancers, especially hepatocellular carcinoma. Its applications include:

  • Combination Therapy: Used alongside other treatments like transcatheter arterial chemoembolization to enhance therapeutic efficacy .
  • Research Tool: Investigated in preclinical studies as a model compound for developing new kinase inhibitors with improved efficacy and safety profiles.
  • Potential Future Uses: Ongoing research may uncover additional applications in other malignancies or as part of combination regimens targeting different pathways involved in cancer progression.

Properties

CAS Number

252916-29-3

Product Name

Orantinib

IUPAC Name

3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9-

InChI Key

NHFDRBXTEDBWCZ-ZROIWOOFSA-N

SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O

Solubility

Soluble in DMSO, not in water

Synonyms

(Z)-3-(2,4-dimethyl-5-(2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1H-pyrrol-3-yl)-propionic acid
(Z)-3-(2,4-dimethyl-5-(2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1H-pyrrol-3-yl)propionic acid
orantinib
SU 6668
SU006668
SU6668

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=CC=CC=C3NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.